molecular formula C12H13NO B2968953 4,5,7-trimethylquinolin-2(1H)-one CAS No. 54598-15-1

4,5,7-trimethylquinolin-2(1H)-one

Cat. No. B2968953
CAS RN: 54598-15-1
M. Wt: 187.242
InChI Key: QUNDOKQKPLVQFD-UHFFFAOYSA-N
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Description

4,5,7-trimethylquinolin-2(1H)-one, also known as TMQ, is a naturally occurring quinone compound that can be found in a variety of plant species. It is a powerful antioxidant and has been studied extensively for its potential therapeutic and industrial applications. TMQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidative activities. In addition, TMQ has been used as an industrial catalyst in the production of polymers, pharmaceuticals, and other chemicals.

Scientific Research Applications

Antimicrobial and Antitumour Properties

  • Antimicrobial and Antitumour Activities : Lipid-like organosilicon derivatives of hydroxyethyl tetrahydro(iso)quinoline exhibit significant antimicrobial activity against gram-positive and gram-negative bacterial strains and fungi. They also possess selective cytotoxicity towards tumour cells, suggesting potential use in cancer treatment and infection management in cancer patients (Zablotskaya et al., 2018).

Luminescent Properties for Applications in Material Science

  • Luminescent Properties : A study on a Zn complex based on an 8-hydroxyquinoline group containing a 3,5-bis(trifluoromethyl) benzene unit revealed yellow luminescence in both solution and solid state. This suggests potential applications in material sciences, particularly in developing luminescent materials (Huo, Zhu, & Hu, 2010).

Synthesis for Industrial and Medical Applications

  • Synthesis and Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde and their transformation into formazans have implications for their use as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds are being explored for their potential as anticancer reagents and substances active against HIV (Aydemir & Kaban, 2018).

Anticancer Activity

  • Anticancer Potential : Various derivatives of 7-amino-4-methylquinolin2(1H)-one have shown selective activity against cancer cells, differing in their effectiveness against various cancer types. Some derivatives also inhibit cell migration, making them a promising starting point for developing new anticancer drugs (Kubica et al., 2018).

  • Tumor-Vascular Disrupting Agents : A derivative of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant inhibition of tumor growth in mice without notable toxicity, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Fluorimetric Applications

  • Fluorimetric Properties : The study of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) for its fluorescence emission revealed potential applications in the analysis of polymer additives and specific rubber samples, indicating its usefulness in material analysis (Moldovan et al., 2006).

properties

IUPAC Name

4,5,7-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNDOKQKPLVQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)NC2=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-trimethylquinolin-2(1H)-one

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